Hcslenkcjvgwpp-uhfffaoysa-
Description
The compound "Hcslenkcjvgwpp-uhfffaoysa-" corresponds to the InChI Key suffix HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS No. 871826-12-9), a halogenated pyridine derivative with the molecular formula C₇H₈ClF₃N₂ and molecular weight 212.60 g/mol . Its structure features a pyridine core substituted with a trifluoromethyl (-CF₃) group, a chlorine atom, and an amine-functionalized side chain.
Properties
Molecular Formula |
C7H5N3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) |
InChI Key |
HCSLENKCJVGWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=NC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity across all analogues, but Hcslenkcjvgwpp-uhfffaoysa- uniquely combines -CF₃ with -Cl for improved electrophilic reactivity .
Bioavailability: Hcslenkcjvgwpp-uhfffaoysa- has higher GI absorption (94%) compared to (5-(Trifluoromethyl)pyridin-2-yl)methanamine (82%) due to reduced hydrogen bond donor count (1 vs. 2) .
Synthetic Complexity : Hcslenkcjvgwpp-uhfffaoysa- requires multi-step synthesis involving Pd-catalyzed cross-coupling, while simpler analogues (e.g., 5-(Trifluoromethyl)picolinamide) are synthesized via direct amidation .
Physicochemical and Pharmacokinetic Properties
Comparative Data Table
| Property | Hcslenkcjvgwpp-uhfffaoysa- | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 5-(Trifluoromethyl)picolinamide |
|---|---|---|---|
| Log Po/w (XLOGP3) | 2.15 | 1.64 | 1.78 |
| TPSA (Ų) | 38.5 | 49.3 | 55.1 |
| H-Bond Donors | 1 | 2 | 1 |
| BBB Permeability | Yes | No | No |
| CYP Inhibition | None | Moderate (CYP2D6) | None |
| Synthetic Accessibility | 2.07 (Moderate) | 1.89 (Easy) | 1.75 (Easy) |
Notes:
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